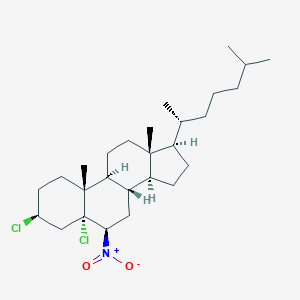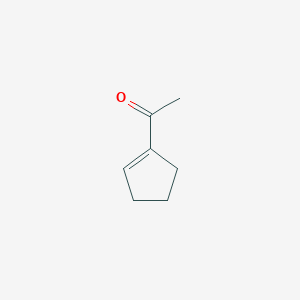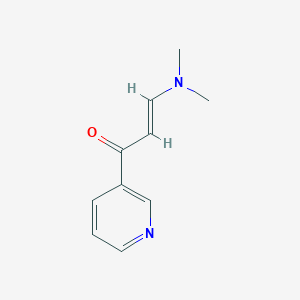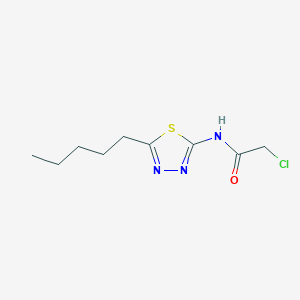
2-chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic compound that is derived from thiadiazole. Thiadiazoles are a class of compounds known for their diverse range of biological activities, including antimicrobial properties. The specific structure of this compound includes a thiadiazole ring substituted with a pentyl chain and a chloroacetamide group, which may contribute to its potential as a bioactive molecule.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, the reaction of 5-pentadecyl-1,3,4-thiadiazol-2-amine with ethyl cyanoacetate leads to the formation of 2-cyano-N-(5-pentadecyl-1,3,4-thiadiazol-2-yl)acetamide, which can then be used to synthesize various heterocyclic derivatives with different rings such as coumarin, pyrazole, thiazole, pyridine, pyrimidine, and thiophene . This suggests that a similar approach could be used to synthesize the compound , with modifications to the length of the alkyl chain and the functional groups involved.
Molecular Structure Analysis
The molecular structure of a related compound, 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, has been characterized by crystallography. In this structure, the chlorophenyl ring is oriented at a slight angle to the thiazole ring, and molecules are linked via intermolecular interactions to form chains in the crystal . This information provides insight into how chloroacetamide-substituted thiadiazoles might interact in the solid state, which could be relevant for understanding the physical properties and reactivity of 2-chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide.
Chemical Reactions Analysis
While specific reactions of 2-chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide are not detailed in the provided papers, the literature on similar compounds can offer some predictions. The presence of the chloroacetamide group could make the compound a candidate for further functionalization through nucleophilic substitution reactions. Additionally, the heterocyclic thiadiazole core could engage in various chemical transformations, potentially leading to the formation of new rings or the introduction of additional functional groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide can be inferred from related compounds. For example, the synthesis of nonionic surface active agents from similar molecules suggests that these compounds may exhibit surface activity, which could be relevant for applications in detergents or emulsifiers . The antimicrobial activity of related compounds also indicates that 2-chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide might possess similar bioactive properties, which could be explored for potential use in antibacterial applications .
Applications De Recherche Scientifique
Structural Analysis and Intermolecular Interactions
Compounds related to 2-chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide, such as those with difluoromethyl groups and halophenyl groups, have been structurally characterized to reveal 'V' shaped molecular configurations and a variety of intermolecular interactions. These interactions, including hydrogen bonds and π interactions, contribute to the formation of 3-D arrays in the crystal structures of these compounds. Such detailed structural analyses are fundamental in understanding the chemical properties and potential applications of these molecules in material science and molecular engineering (Boechat et al., 2011).
Synthesis Techniques and Derivative Compounds
Research has focused on synthesizing novel derivatives of 1,3,4-thiadiazole compounds using various catalytic methods. For example, N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives were efficiently synthesized through carbodiimide condensation. These methodologies facilitate the creation of a diverse array of thiadiazole derivatives with potential applications in pharmaceuticals and agrochemicals due to their structural diversity and bioactive properties (Yu et al., 2014).
Biological Activities and Therapeutic Potentials
Thiadiazole derivatives, including those structurally related to 2-chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide, have been explored for their antitumor and antioxidant properties. The synthesis of various N-substituted-2-amino-1,3,4-thiadiazoles has led to compounds exhibiting promising activities in preliminary screenings. Such research underscores the therapeutic potential of thiadiazole derivatives in developing new anticancer and antioxidant agents (Hamama et al., 2013).
Safety And Hazards
The safety information for this compound includes several hazard statements: H315, H318, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.
Propriétés
IUPAC Name |
2-chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3OS/c1-2-3-4-5-8-12-13-9(15-8)11-7(14)6-10/h2-6H2,1H3,(H,11,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVDUFOQEMNCNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=NN=C(S1)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10367974 |
Source


|
| Record name | 2-Chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10367974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide | |
CAS RN |
15777-49-8 |
Source


|
| Record name | 2-Chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10367974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


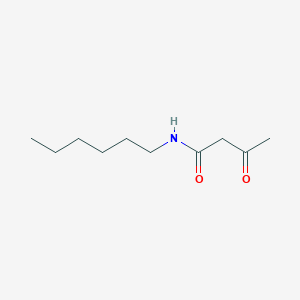
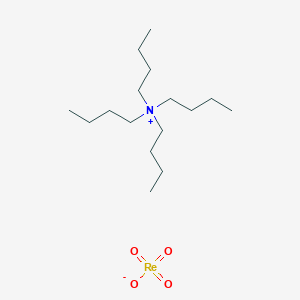
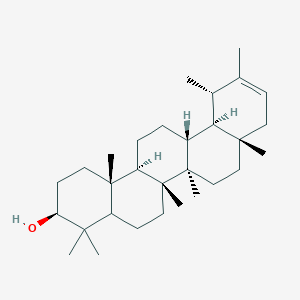
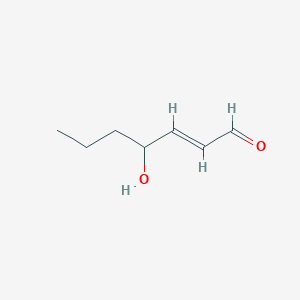
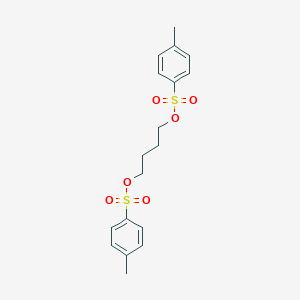
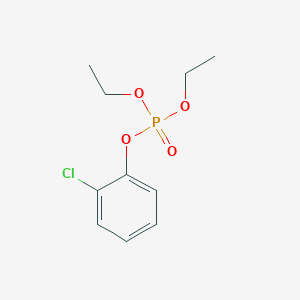

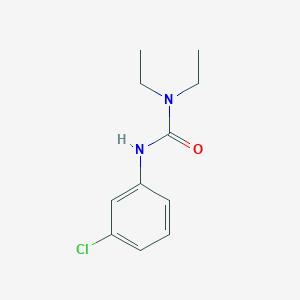
![8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4,5]decane bromide](/img/structure/B107874.png)

